Multi-Targeted vs. Single-Target Enzyme Inhibition: Pemetrexed's Unique Ki Profile
Pemetrexed's primary differentiation from older antifolates is its multi-targeted inhibition of folate-dependent enzymes. While methotrexate (MTX) is a potent, highly selective inhibitor of DHFR and raltitrexed is a potent, selective inhibitor of TS, pemetrexed potently inhibits both TS and GARFT, with secondary inhibition of DHFR , . This multi-targeted profile can preserve activity under conditions where cells are resistant to pure TS inhibitors [1].
| Evidence Dimension | Enzyme Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | TS: 1.3 nM (pentaglutamate); DHFR: 7.2 nM; GARFT: 65 nM (pentaglutamate) |
| Comparator Or Baseline | Methotrexate (DHFR Ki ~0.01-0.2 nM); Raltitrexed (TS Ki ~60 nM); Lometrexol (GARFT Ki ~6 nM) |
| Quantified Difference | Pemetrexed is a potent inhibitor of both TS and GARFT, unlike MTX (DHFR-specific) or raltitrexed (TS-specific). Its TS inhibition is >40-fold more potent than raltitrexed. |
| Conditions | In vitro cell-free assays using recombinant human or mouse enzymes. |
Why This Matters
This multi-targeted inhibition profile provides a broader mechanism of action, potentially overcoming resistance seen with more selective antifolates, which is a key consideration for selecting a second-line therapy.
- [1] Goldman ID, Zhao R. Molecular, biochemical, and cellular pharmacology of pemetrexed. Semin Oncol. 2002 Dec;29(6 Suppl 18):3-17. View Source
